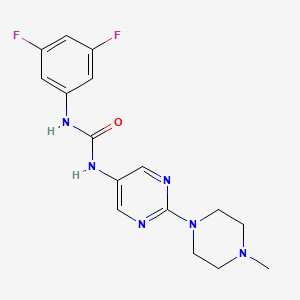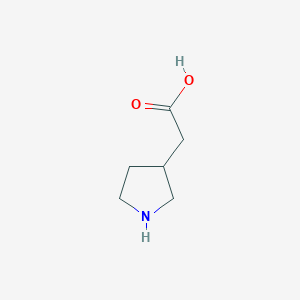
1-(3,5-Difluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. It was developed as a potential treatment for cancer, particularly non-small cell lung cancer (NSCLC) that harbors ALK or ROS1 gene rearrangements.
科学的研究の応用
Absorption, Distribution, Metabolism, and Excretion Studies
Compounds like Ticagrelor, which shares a pyrimidine moiety, are explored for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). For instance, Ticagrelor is a P2Y12 receptor antagonist developed for preventing thrombotic events in patients with acute coronary syndromes. Studies on compounds like Ticagrelor provide insights into how structurally similar compounds could be metabolized and excreted in humans, highlighting the importance of understanding a drug's life cycle within the body for therapeutic applications (Teng et al., 2010).
Metabolic Pathways and Drug Interactions
Investigations into the metabolism of drugs reveal complex biotransformation pathways that can influence their pharmacological effects and interactions with other drugs. For example, the study of L-735,524, a potent HIV-1 protease inhibitor, shows how it undergoes various metabolic transformations, including glucuronidation and N-depyridomethylation. Such studies are crucial for identifying potential drug interactions and optimizing dosing regimens for safety and efficacy (Balani et al., 1995).
Potential Therapeutic Applications
Compounds with difluorophenyl, pyrimidinyl, and urea functionalities are also researched for their therapeutic potential in various diseases. For instance, the inhibition of soluble epoxide hydrolase (sEH) has been shown to decrease reperfusion injury after focal cerebral ischemia, suggesting that compounds targeting this enzyme could offer therapeutic benefits in stroke and other inflammatory conditions (Tu et al., 2018).
特性
IUPAC Name |
1-(3,5-difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N6O/c1-23-2-4-24(5-3-23)15-19-9-14(10-20-15)22-16(25)21-13-7-11(17)6-12(18)8-13/h6-10H,2-5H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHNSJFVZULKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)


methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)
